6-chloro-2-(5-ethylthiophen-2-yl)-N-(pyridin-4-ylmethyl)quinoline-4-carboxamide
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Overview
Description
This compound is a quinoline derivative with a complex structure. Its systematic name reflects its substituents and functional groups. Let’s break it down:
Quinoline: The core structure consists of a quinoline ring, which is a heterocyclic aromatic ring containing nitrogen.
Carboxamide: The carboxamide functional group is present, indicating an amide linkage to the quinoline ring.
Preparation Methods
Synthetic Routes:: Several synthetic routes exist for this compound, but one common approach involves the following steps:
Quinoline Synthesis: Start with the synthesis of the quinoline ring, often via a Povarov reaction or a Friedländer synthesis.
Carboxamide Formation: Finally, convert the amine group to a carboxamide using appropriate reagents.
Industrial Production:: The industrial production of this compound typically involves large-scale synthesis using optimized conditions. Specific proprietary methods may vary among manufacturers.
Chemical Reactions Analysis
Oxidation: The compound can undergo oxidation at various positions, leading to the formation of different oxidation states.
Reduction: Reduction reactions can modify the functional groups, such as reducing the carboxamide to an amine.
Substitution: Substitution reactions occur at the chlorine and pyridine positions.
Common Reagents and Conditions: Reagents like Pd/C, NaBH₄, and various halogenating agents are commonly used.
Major Products: The major products depend on the specific reaction conditions and substituents involved.
Scientific Research Applications
Medicinal Chemistry: Researchers explore its potential as an anticancer agent, kinase inhibitor, or anti-inflammatory compound.
Biological Studies: It may serve as a fluorescent probe or ligand for specific receptors.
Materials Science: Its unique structure could find applications in organic electronics or materials design.
Mechanism of Action
Molecular Targets: Investigate its binding affinity to specific proteins or enzymes.
Pathways: Explore how it affects cellular signaling pathways or metabolic processes.
Comparison with Similar Compounds
Uniqueness: Highlight its distinct features compared to related quinoline derivatives.
Similar Compounds: Mention compounds like quinoline-4-carboxamide or other structurally related molecules.
Properties
Molecular Formula |
C22H18ClN3OS |
---|---|
Molecular Weight |
407.9 g/mol |
IUPAC Name |
6-chloro-2-(5-ethylthiophen-2-yl)-N-(pyridin-4-ylmethyl)quinoline-4-carboxamide |
InChI |
InChI=1S/C22H18ClN3OS/c1-2-16-4-6-21(28-16)20-12-18(17-11-15(23)3-5-19(17)26-20)22(27)25-13-14-7-9-24-10-8-14/h3-12H,2,13H2,1H3,(H,25,27) |
InChI Key |
FAMPLVRGDRDXIM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(S1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)NCC4=CC=NC=C4 |
Origin of Product |
United States |
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